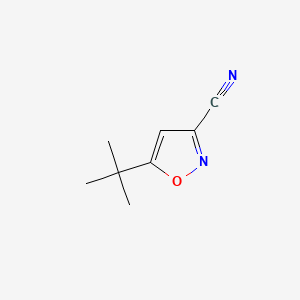

5-(tert-Butyl)isoxazole-3-carbonitrile

Description

Properties

CAS No. |

148014-06-6 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.181 |

IUPAC Name |

5-tert-butyl-1,2-oxazole-3-carbonitrile |

InChI |

InChI=1S/C8H10N2O/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,1-3H3 |

InChI Key |

OCCLOARPNRWLBL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=NO1)C#N |

Synonyms |

3-Isoxazolecarbonitrile,5-(1,1-dimethylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electrochemical Activity: Phthalocyanine Derivatives

A phthalocyanine derivative, 5-(tert-butyl)-2-((3,4-dicyanophenoxy)methyl)benzoate-substituted mononuclear metal phthalocyanine, shares structural motifs with 5-(tert-Butyl)isoxazole-3-carbonitrile, including the tert-butyl group and cyano substituents. Key comparisons include:

| Property | This compound | Phthalocyanine Derivative |

|---|---|---|

| Electrochemical Activity | Not reported | Reversible 1e⁻ redox processes, nitro reduction |

| Applications | Drug synthesis (inferred) | Electrocatalysis, electrochromic devices |

| Spectral Features | Likely strong UV-Vis absorption | Distinct color changes during redox reactions |

The phthalocyanine compound exhibits rich redox behavior due to its extended π-conjugation and peripheral nitro groups, enabling applications in electrocatalytic oxygen reduction and electrochromic devices . In contrast, this compound’s smaller structure limits its electrochemical utility but enhances its solubility and compatibility in drug formulations.

Pharmacological Potential: Pyrrolo-pyrrole Derivatives

Compounds like (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (from ) share the tert-butyl group but differ in core structure. Comparative analysis:

| Property | This compound | Pyrrolo-pyrrole Derivative |

|---|---|---|

| Core Structure | Isoxazole (5-membered ring) | Bicyclic pyrrolo-pyrrole |

| Bioactivity | Undocumented | Autotaxin inhibition (IC₅₀ < 100 nM) |

| Solubility | Moderate (inferred from cyano group) | Low (requires solubility enhancers) |

The pyrrolo-pyrrole derivatives demonstrate potent autotaxin inhibition, a target in fibrosis and cancer, but suffer from poor solubility. The isoxazole core of this compound may offer improved solubility due to its smaller size and polar cyano group, though pharmacological data remain speculative .

Preparation Methods

Hydroxylamine-Mediated Cyclization of Pivaloyl Acetonitrile

Reaction Overview

The most widely cited method involves reacting pivaloyl acetonitrile (3-oxopentanenitrile) with hydroxylamine in a water-alcohol medium under controlled pH (6.2–7.3) and reflux conditions.

Procedure:

- Pivaloyl acetonitrile (1 eq) is dissolved in a 1:1 water-ethanol mixture.

- Hydroxylamine hydrochloride (1.2 eq) is added, followed by pH adjustment to 6.5–7.0 using NaOH.

- The mixture is refluxed for 18–24 hours.

- The product is isolated via vacuum distillation or crystallization.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 56–72% |

| Reaction Time | 18–24 hours |

| Key Intermediate | 3-Amino-5-(tert-butyl)isoxazole |

| Regioselectivity | 91.2% 3-substituted isomer |

Advantages : Scalable, high regioselectivity.

Limitations : Long reaction time, moderate yield.

tert-Butyl Nitrite (TBN)-Induced Radical Cyclization

Reaction Overview

TBN acts as a radical initiator and nitrogen-oxygen source in a one-pot synthesis. This method enables intramolecular cycloaddition of methyl azaarenes or aryl methyl ketones.

Procedure:

- Methyl azaarene (1 eq) and TBN (2 eq) are heated in DMSO at 50°C.

- The reaction forms a nitrile oxide intermediate, which undergoes 1,3-dipolar cycloaddition.

- The product is purified via column chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78–92% |

| Reaction Time | 4–10 hours |

| Substrate Scope | Broad (alkyl, aryl, heteroaryl) |

Advantages : Avoids metal catalysts, excellent functional group tolerance.

Limitations : Requires anhydrous conditions.

[3+2] Cycloaddition of Nitrile Oxides with Alkynes

Reaction Overview

Nitrile oxides, generated in situ from hydroximoyl chlorides, react with terminal alkynes to form isoxazoles.

Procedure:

- Pivaloyl chloride oxime (1 eq) is treated with NaHCO₃ in EtOAc.

- Propargyl nitrile (1.2 eq) is added, and the mixture is stirred at 25°C.

- The product is isolated via distillation.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 69–81% |

| Reaction Time | 2–6 hours |

| Regioselectivity | >95% 3,5-disubstituted |

Advantages : Rapid, high regiocontrol.

Limitations : Requires strict stoichiometry.

Halogenoxime-Nitrile Coupling

Reaction Overview

α-Chloroximes react with active methylene nitriles (e.g., malononitrile) under basic conditions.

Procedure:

- 3-Chloro-pivaloyl oxime (1 eq) and malononitrile (1 eq) are stirred in THF.

- K₂CO₃ (2 eq) is added, and the mixture is refluxed for 3 hours.

- The product is crystallized from ethanol.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 3–5 hours |

Advantages : Versatile for amino-functionalized isoxazoles.

Limitations : Limited to activated nitriles.

Green Synthesis Using Deep Eutectic Solvents (DES)

Reaction Overview

A multicomponent reaction in glycerol/K₂CO₃ DES avoids toxic solvents.

Procedure:

- Malononitrile , hydroxylamine HCl , and pivalaldehyde are mixed in DES.

- The mixture is stirred at 80°C for 40 minutes.

- The product is filtered and washed with water.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–94% |

| Reaction Time | 20–120 minutes |

Advantages : Eco-friendly, high atom economy.

Limitations : Requires specialized solvent preparation.

Reductive Heterocyclization of Nitro Precursors

Reaction Overview

Nitro-substituted intermediates are reduced to form the isoxazole core.

Procedure:

- 3-(2-Nitrophenyl)isoxazole (1 eq) is treated with Zn/HOAc.

- The nitro group is reduced to an amine, followed by cyclization.

- The product is isolated via chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Reaction Time | 12–24 hours |

Advantages : Applicable to polycyclic systems.

Limitations : Multi-step synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Complexity | Scalability |

|---|---|---|---|---|

| Hydroxylamine | 56–72 | 18–24 h | Moderate | High |

| TBN Cyclization | 78–92 | 4–10 h | Low | Moderate |

| [3+2] Cycloaddition | 69–81 | 2–6 h | Moderate | High |

| Halogenoxime-Nitrile | 70–85 | 3–5 h | High | Moderate |

| Green Synthesis | 70–94 | 20–120 min | Low | High |

| Reductive Cyclization | 60–75 | 12–24 h | High | Low |

Q & A

Q. Key Data :

- Typical yields: 60–75% after optimization .

- Safety: Use gloves/goggles due to irritant intermediates (e.g., thionyl chloride) .

Advanced: How can cross-coupling reactions optimize the synthesis of this compound derivatives?

Methodological Answer:

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups to the isoxazole ring. For example:

Q. Key Data :

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm tert-butyl protons (δ 1.2–1.4 ppm) and isoxazole ring protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 191 for [M+H]⁺) .

- IR Spectroscopy : Detect nitrile (C≡N) stretch at ~2200 cm⁻¹ .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations .

- HPLC-MS : Check purity and identify co-eluting impurities .

Example : A 2022 study resolved isoxazole tautomerism using variable-temperature NMR .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential cyanide release from nitrile degradation .

- Waste Disposal : Neutralize with alkaline solutions before disposal .

Advanced: How does the tert-butyl group influence the compound’s stability under different storage conditions?

Methodological Answer:

The tert-butyl group enhances steric protection, reducing hydrolysis. Stability studies show:

- Room Temperature : Stable for >6 months in anhydrous DMSO .

- Aqueous Solutions : Degrades within 72 hrs (pH <3 or >10) via nitrile hydrolysis .

Basic: What are the key applications of this compound in drug discovery?

Methodological Answer:

- Pharmacophore Scaffold : The nitrile and isoxazole groups enhance binding to kinases or proteases .

- Case Study : Analogous compounds inhibit enzymes like autotaxin (IC₅₀ ~50 nM) in fluorescence-based assays .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?

Methodological Answer:

- Modify Substituents : Replace tert-butyl with cyclopropyl or phenyl to assess steric/electronic effects .

- Biological Testing : Use in vitro assays (e.g., enzyme inhibition) to correlate substituents with activity.

Q. Data :

- 5-Cyclopropyl analogs showed 2-fold higher solubility but reduced potency .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

- Polar Solvents : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

- Nonpolar Solvents : Hexane/ethyl acetate (9:1) for lipophilic derivatives .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model electrophilic attack sites (e.g., nitrile carbon) using Gaussian09 .

- Molecular Dynamics : Simulate binding modes with target proteins (e.g., autotaxin) .

Example : A 2023 study predicted regioselective nitrile hydration using DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.